molecular formula C16H12N2O3 B12899587 5-(4-Methylphenyl)-4-nitro-3-phenyl-1,2-oxazole CAS No. 66692-96-4

5-(4-Methylphenyl)-4-nitro-3-phenyl-1,2-oxazole

Cat. No.: B12899587
CAS No.: 66692-96-4
M. Wt: 280.28 g/mol
InChI Key: FSRBSTKSZSEXQX-UHFFFAOYSA-N
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Description

4-Nitro-3-phenyl-5-(p-tolyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with nitro, phenyl, and p-tolyl groups. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-phenyl-5-(p-tolyl)isoxazole typically involves the cycloaddition of nitro compounds with activated aldehydes or ketones. One common method is the reaction of anisaldehyde with nitrostilbene under basic conditions and heat, leading to the formation of isoxazole derivatives . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production methods for isoxazole derivatives often employ large-scale cycloaddition reactions using readily available starting materials. The process is optimized for high yield and regioselectivity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-phenyl-5-(p-tolyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

4-Nitro-3-phenyl-5-(p-tolyl)isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-3-phenyl-5-(p-tolyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The isoxazole ring can bind to various receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Nitro-3-phenyl-5-(p-tolyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for further functionalization .

Properties

CAS No.

66692-96-4

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

5-(4-methylphenyl)-4-nitro-3-phenyl-1,2-oxazole

InChI

InChI=1S/C16H12N2O3/c1-11-7-9-13(10-8-11)16-15(18(19)20)14(17-21-16)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

FSRBSTKSZSEXQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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